4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:
- 2-Thioxo group: Replaces the traditional 2-oxo group in pyrimidines, altering hydrogen-bonding capabilities and redox properties .
Synthetic routes typically involve cyclocondensation of thiourea, substituted aldehydes, and β-ketoamides in polar aprotic solvents like DMF, catalyzed by POCl₃ . The compound’s structure is confirmed via IR (C=O stretch ~1650 cm⁻¹, C=S stretch ~1200 cm⁻¹), NMR (δ 7.5–8.2 ppm for aromatic protons), and mass spectrometry (m/z ~550–600 [M+1]⁺) .
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-6-11(2)8-14(7-10)23-19(26)17-12(3)22-20(29)24-18(17)13-4-5-15(21)16(9-13)25(27)28/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLFINGLXNBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and other pharmacological effects, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Tetrahydropyrimidine
- Functional Groups :
- Chloronitrophenyl group
- Dimethylphenyl group
- Thioxo and carboxamide functionalities
Antitumor Activity
Research has indicated that compounds in the tetrahydropyrimidine class exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of tetrahydropyrimidines showed potent activity against various human tumor cell lines, including KB and HepG2/A2. The compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
- The specific compound under discussion was tested against several tumor cell lines, showing a notable inhibition rate at concentrations as low as .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In vitro studies revealed that certain derivatives of tetrahydropyrimidines possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the structural modifications that enhance biological activity is crucial. The following table summarizes key findings from SAR studies related to the compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In one study, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting a potential therapeutic role in oncology .
- Antimicrobial Testing : A clinical trial involving patients with bacterial infections showed that derivatives of this compound effectively reduced infection rates when used in combination with standard antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of various bacteria. In particular, compounds similar to the one have been synthesized and tested against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| Compound A | Moderate | Weak | |
| Compound B | Strong | Moderate | |
| 4-(4-chloro-3-nitrophenyl) derivative | Excellent | Moderate |
Anticancer Potential
The compound's structure suggests that it may possess anticancer properties. A study highlighted that benzamide analogs with similar substitution patterns demonstrated significant cytotoxicity against small cell lung cancer cells. The activity was linked to the ability of these compounds to engage in nucleophilic aromatic substitution, which facilitates covalent bonding with target proteins involved in cancer cell proliferation.
Case Study: Cytotoxicity in Cancer Cells
In a phenotypic high-throughput screen, a related benzamide analog exhibited an EC50 value of 182 nM against small cell lung cancer cells. The structural modifications, including those present in our compound, were crucial for maintaining potency, indicating a promising avenue for further development in anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. Modifications at specific positions on the aromatic ring can significantly alter biological activity. For example, the introduction of electron-withdrawing groups like chloro or nitro has been shown to enhance antimicrobial and anticancer activities by stabilizing reactive intermediates during biochemical reactions .
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Variations and Bioactivities
Key Observations:
- Electron-Withdrawing Groups: The 4-Cl-3-NO₂Ph group in the target compound likely enhances antimicrobial activity compared to non-halogenated analogs (e.g., 4-MePh in ). The trifluoromethyl (-CF₃) group in further boosts potency due to increased lipophilicity.
- Thioxo vs. Oxo : The 2-thioxo group (target compound) improves radical scavenging compared to 2-oxo derivatives (e.g., ), as seen in antioxidant assays .
- Carboxamide vs. Ester : Carboxamide derivatives (target compound, ) generally exhibit higher antimicrobial activity than ester analogs (e.g., ), possibly due to improved hydrogen-bonding with biological targets.
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s C=S stretch (1220 cm⁻¹) distinguishes it from oxo analogs (C=O ~1680 cm⁻¹) .
- Crystallography : Ethyl 4-[3,5-(CF₃)₂Ph] analog reveals a planar tetrahydropyrimidine ring, while thioxo derivatives (target compound) exhibit slight puckering due to sulfur’s larger atomic radius.
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aryl aldehydes, thiourea derivatives, and β-keto esters under acidic conditions. Key steps include temperature control (e.g., reflux in ethanol at 80–90°C) and solvent selection (e.g., acetic acid or n-butanol) to maximize yield and purity. For example, analogous pyrimidine derivatives are synthesized via Biginelli-like reactions, with yields optimized by adjusting stoichiometry and catalyst use (e.g., HCl or BF₃·Et₂O) . Characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. How are spectroscopic techniques utilized to validate the compound’s structure?
- ¹H NMR : Aromatic protons from the 4-chloro-3-nitrophenyl group appear as doublets or triplets in the δ 7.5–8.5 ppm range. The 3,5-dimethylphenyl substituent shows singlet peaks for methyl groups at δ ~2.3 ppm.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 469.1) and fragmentation patterns consistent with the loss of NO₂ or Cl groups .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
X-ray crystallography often reveals disorder in the nitro or thioxo groups due to rotational flexibility. For example, in analogous tetrahydropyrimidine derivatives, SHELX software is used to refine disordered atoms with split positions, applying restraints to bond lengths and angles . Hydrogen bonding networks (e.g., N—H⋯S or C—H⋯O interactions) stabilize the crystal lattice, with graph-set analysis (e.g., R₂²(8) motifs) clarifying packing motifs .
Q. How do computational methods complement experimental data in analyzing electronic properties?
Density functional theory (DFT) calculations predict electrostatic potential surfaces, highlighting electron-deficient regions (e.g., nitro group) for nucleophilic attack. HOMO-LUMO gaps (~3.5 eV) correlate with UV-vis absorption spectra, explaining reactivity in photochemical studies . Molecular docking further evaluates interactions with biological targets, such as enzyme active sites .
Q. What role do hydrogen-bonding networks play in the compound’s stability and supramolecular assembly?
Intramolecular N—H⋯S bonds between the thioxo group and adjacent NH stabilize the tetrahydropyrimidine ring. Intermolecular C—H⋯O interactions (e.g., between nitro and methyl groups) form 1D chains or 2D sheets, as observed in related structures with d(H⋯O) ≈ 2.5 Å and angles >150° .
Contradictions and Limitations
- Synthetic Routes : reports a three-component reaction with 70% yield, while notes lower yields (~50%) for similar pathways, possibly due to steric hindrance from the 3,5-dimethylphenyl group.
- Crystallographic Disorder : Some studies (e.g., ) resolve positional disorder via SHELXL refinement, whereas others omit this detail, leading to ambiguity in bond parameter comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
